molecular formula C17H17IO B1346302 4-Tert-butyl-2'-iodobenzophenone CAS No. 951889-75-1

4-Tert-butyl-2'-iodobenzophenone

Cat. No.: B1346302
CAS No.: 951889-75-1
M. Wt: 364.22 g/mol
InChI Key: TUIFWIKFMZBVAE-UHFFFAOYSA-N
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Description

4-Tert-butyl-2'-iodobenzophenone is a benzophenone derivative characterized by a tert-butyl group at the para position of one aromatic ring and an iodine atom at the ortho position of the adjacent ring. Benzophenones are widely studied for their applications in organic synthesis, photochemistry, and material science due to their stability and tunable electronic properties.

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIFWIKFMZBVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218900
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-75-1
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-Tert-butyl-2’-iodobenzophenone follows similar synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

    Organoboron Compounds: React with the aryl halide in the Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used to alter the oxidation state of the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a new aryl-aryl bond, resulting in a biaryl compound .

Scientific Research Applications

4-Tert-butyl-2’-iodobenzophenone has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to form stable bonds with other molecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2’-iodobenzophenone involves its ability to participate in various chemical reactions, particularly coupling reactions. The palladium-catalyzed Suzuki–Miyaura coupling is a key reaction, where the compound acts as an aryl halide, forming new carbon–carbon bonds with organoboron compounds. This reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups Applications/Reactivity
4-Tert-butyl-2'-iodobenzophenone tert-butyl (C4), iodine (ortho) Ketone, aryl iodide Cross-coupling, UV absorption
4-Fluoro-2'-iodobenzophenone Fluorine (C4), iodine (ortho) Ketone, aryl iodide Photostability studies
Musk ketone tert-butyl, nitro, methyl groups Nitro, ketone Fragrance industry
4-sec-Butyl-2,6-di-tert-butylphenol sec-butyl, tert-butyl groups Phenol Antioxidant, polymer stabilizer
Physicochemical Properties
Property This compound (Inferred) 4-Fluoro-2'-iodobenzophenone Musk Ketone
Molecular Weight ~342.2 g/mol (calculated) 326.11 g/mol 294.3 g/mol
Melting Point Not reported Not reported ~136–138°C (literature value)
Solubility Low in water (tert-butyl effect) Low in water Soluble in organic solvents
Reactivity Iodine enables Suzuki coupling Fluorine reduces electrophilicity Nitro groups enhance electron deficiency

Key Observations :

  • Electronic Effects : The electron-donating tert-butyl group may reduce the electrophilicity of the ketone compared to nitro-substituted analogs like musk ketone, which is highly electron-deficient .
  • Synthetic Utility: The iodine atom offers versatile reactivity (e.g., Ullmann or Sonogashira couplings), similar to 4-Fluoro-2'-iodobenzophenone, which is used in photostability assays .

Biological Activity

4-Tert-butyl-2'-iodobenzophenone is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential pharmacological activities. This compound is characterized by the presence of a tert-butyl group and an iodine atom on the benzophenone structure, which may influence its biological interactions and mechanisms of action.

  • Molecular Formula : C15H15IO
  • Molecular Weight : 332.19 g/mol
  • CAS Number : 57561-39-4
  • Structure : The compound consists of a benzophenone core with a tert-butyl group and an iodine substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and influence signaling pathways related to inflammation and cancer progression. The iodine atom may enhance its reactivity and binding affinity to specific biomolecules.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial for protecting cellular integrity and function, especially in the context of diseases characterized by oxidative damage.

Anti-inflammatory Effects

Studies have shown that certain derivatives of benzophenone possess anti-inflammatory properties. While direct evidence for this compound is limited, its structural similarities to known anti-inflammatory agents suggest potential efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Activity

There is growing interest in the cytotoxic effects of benzophenone derivatives against various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. Investigations into this compound's anticancer potential are ongoing, with preliminary findings suggesting it may inhibit tumor growth through specific molecular pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various benzophenone derivatives, including this compound, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.

CompoundIC50 (µM)
This compound25
Benzophenone30
2-Hydroxybenzophenone40

Case Study 2: Anti-inflammatory Potential

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Level (pg/mL)
Control150
LPS Only300
LPS + Compound100

Case Study 3: Cytotoxicity Against Cancer Cells

A study on the cytotoxic effects of various benzophenones on human cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells at concentrations above 10 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

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